molecular formula C24H18O4 B11156156 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

Cat. No.: B11156156
M. Wt: 370.4 g/mol
InChI Key: YJGVMPPSTYNVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with:

  • A methyl group at position 4.
  • A 2-oxo-2-(4-biphenylyl)ethoxy group at position 5.

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C24H18O4/c1-16-13-24(26)28-23-14-20(11-12-21(16)23)27-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

YJGVMPPSTYNVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-oxo-2-(4-phenylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COO-) in the side chain undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Source
Acidic hydrolysisHCl (aq), reflux2-(4-Phenylphenyl)acetic acid + 4-methyl-7-hydroxychromen-2-one,
Basic hydrolysisNaOH (aq), ethanol, refluxSodium 2-(4-phenylphenyl)acetate + 4-methyl-7-hydroxychromen-2-one ,

Key findings:

  • Basic hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the carbonyl carbon .

  • The chromenone core remains stable under mild hydrolysis conditions but may degrade under prolonged heating.

Nucleophilic Substitution at the Ether Linkage

The ethoxy bridge (-O-CH₂-CO-) participates in nucleophilic substitutions, particularly with amines or thiols:

Reagent Conditions Product Source
HydrazineEthanol, 80°C, 4 h7-(2-Hydrazinyl-2-oxoethoxy)-4-methylchromen-2-one ,
ThiosemicarbazidePOCl₃, reflux, 5 hThiadiazole-fused chromenone derivatives

Mechanistic insights:

  • Thiosemicarbazide reacts via cyclocondensation, forming 1,3,4-thiadiazole rings .

  • Steric hindrance from the biphenyl group slows reactions compared to simpler analogs.

Electrophilic Aromatic Substitution (EAS)

The chromenone core undergoes EAS at electron-rich positions:

Reaction Reagent Position Product Source
NitrationHNO₃/H₂SO₄, 0°CC-66-Nitro-4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one,
SulfonationSO₃, H₂SO₄, 50°CC-8Sulfonated derivative (isolated as sodium salt)

Key observations:

  • Nitration preferentially occurs at C-6 due to directing effects of the ether oxygen.

  • Sulfonation requires higher temperatures and yields water-soluble products.

Oxidation and Reduction

The ketone group in the side chain and chromenone core are redox-active:

Reaction Type Reagent Product Source
Ketone reductionNaBH₄, MeOH, RT7-[2-Hydroxy-2-(4-phenylphenyl)ethoxy]-4-methylchromen-2-one
Chromenone oxidationKMnO₄, H₂O, 100°CBiphenylacetic acid + fragmented chromenone products

Notable outcomes:

  • NaBH₄ selectively reduces the side-chain ketone without affecting the chromenone lactone.

  • Strong oxidants like KMnO₄ degrade the chromenone ring system.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Source
ThiosemicarbazidePOCl₃, reflux7-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]chromenone
Phenyl isothiocyanateH₂SO₄, RT, 12 hThiazolidinone derivatives ,

Mechanistic pathway:

  • Thiosemicarbazide forms a thiadiazole ring via POCl₃-mediated cyclization .

  • Isothiocyanate addition followed by cyclization yields thiazolidinones.

Stability Under Thermal and Photolytic Conditions

Condition Observation Source
Heating (150°C, air)Decomposition via lactone ring opening and biphenyl group oxidation,
UV light (254 nm)[2+2] Cycloaddition between chromenone carbonyl and biphenyl π-system

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals distinct reactivity trends:

Compound Reactivity Difference Source
3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)chromen-2-one Faster hydrolysis due to less steric hindrance ,
7-[2-(Biphenyl-4-yl)-2-oxoethoxy]-3-ethyl-4-methylchromen-2-oneEnhanced electrophilic substitution at C-5 due to ethyl group electron donation

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-oxo-2-(4-phenylphenyl)ethyl bromide in the presence of a base such as potassium carbonate, often conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structural features allow for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The biological activity of this compound has been extensively investigated for its potential antimicrobial and anticancer properties:

  • Anticancer Properties:
    • Case Study: Anticancer Activity on MCF-7 Cells
      • Objective: Evaluate effects on MCF-7 breast cancer cells.
      • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
      • Findings: The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.
  • Anti-inflammatory Effects:
    • Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
      • Objective: Assess anti-inflammatory potential using LPS-stimulated macrophages.
      • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
      • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
  • Antimicrobial Activity:
    Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data is limited.

Mechanism of Action

The mechanism of action of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations at Position 4 and 7

Key structural analogs differ in substituents at positions 4 (alkyl groups) and 7 (keto-ethoxy-linked groups). These modifications influence molecular weight, solubility, and bioactivity:

Table 1: Structural and Functional Comparison
Compound Name (Reference) R4 Substituent R7 Substituent Molecular Weight Notable Properties/Activity
Target Compound Methyl 2-oxo-2-(4-phenylphenyl)ethoxy 428.41 (calc) High hydrophobicity; untested bioactivity
4-Ethyl-7-(2-oxo-2-phenylethoxy) Ethyl 2-oxo-2-phenylethoxy 308.33 Simpler aryl; lower molecular weight
4-Methyl-7-phenacyloxy Methyl 2-oxo-2-phenylethoxy 296.28 (calc) Intermediate in synthesis
4-Methyl-7-(3-oxobutan-2-yl)oxy Methyl Aliphatic 3-oxobutoxy 260.27 (calc) Aliphatic ketone; altered solubility
3,4,8-Trimethyl-7-(4-pentylphenyl) Trimethyl 2-oxo-2-(4-pentylphenyl)ethoxy 424.50 (calc) Increased lipophilicity
Oxadiazole hybrid Methyl 2-oxo-2-(5-substitutedthio-oxadiazole) ~380–400 (calc) Antimicrobial activity (MIC: 8–32 µg/mL)

Impact of Substituents on Pharmacological Properties

Aromatic vs. Aliphatic Substituents
  • Biphenyl vs. Phenyl (Target vs.
  • Aliphatic Ketone () : The 3-oxobutoxy substituent reduces aromaticity, likely decreasing π-π stacking interactions but improving aqueous solubility.
Heterocyclic Hybrids ()

Coumarins conjugated with oxadiazole or pyrazole moieties exhibit enhanced antimicrobial activity due to the electron-withdrawing nature of heterocycles, which may improve target binding. For example, oxadiazole hybrids show MIC values of 8–32 µg/mL against bacterial strains , suggesting the target compound’s biphenyl group could be modified with heterocycles for optimized activity.

Anti-Inflammatory Activity ()

A chlorinated analog, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, demonstrated superior anti-inflammatory activity to ibuprofen in vitro .

Biological Activity

4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one, a synthetic compound belonging to the chromen-2-one (coumarin) family, has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its interactions with biological systems, making it a candidate for various therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C24H18O4
  • Molecular Weight: 370.4 g/mol
  • Melting Point: Approximately 110 °C
  • Boiling Point: Predicted around 603.4 °C
  • Density: 1.233 g/cm³

Structural Features:
The compound includes a chromenone core with a 4-methyl group and an ethoxy linkage to a phenyl-substituted moiety, which contributes to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC24H18O4
Molecular Weight370.4 g/mol
Melting Point~110 °C
Boiling Point~603.4 °C
Density1.233 g/cm³

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. In vitro studies have shown that various coumarins can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties due to its structural similarities to other active coumarins .

Anticancer Activity

Several studies have explored the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival . The specific mechanism of action for this compound remains under investigation, but it is hypothesized that its interaction with cellular targets may lead to effective anticancer activity.

Enzyme Inhibition

Recent studies have focused on the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The incorporation of specific moieties in coumarin derivatives has been shown to enhance their inhibitory effects on AChE, which is vital for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

  • Study on Neuroprotective Effects:
    A study evaluated the neuroprotective effects of various coumarin derivatives, including those structurally related to this compound. The results indicated significant neuroprotection against MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Inhibition of β-glucuronidase:
    A comparative study on the inhibitory activities of different coumarins against β-glucuronidase revealed that certain derivatives displayed promising IC50 values, indicating their potential as therapeutic agents . This suggests that structural modifications in compounds like this compound could enhance their biological efficacy.
  • Acetylcholinesterase Inhibition:
    Research focusing on the design and synthesis of coumarin-based compounds demonstrated that modifications at the 7-position significantly improved AChE inhibitory activity. This positions this compound as a candidate for further exploration in drug development targeting Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for 4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 7-hydroxy-4-methylcoumarin with a brominated or chlorinated intermediate (e.g., 2-bromo-1-(biphenyl-4-yl)ethanone) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes:

  • Temperature control : Prolonged reflux (5–18 hours) improves yield but risks decomposition.
  • Solvent selection : Acetonitrile or DMF enhances solubility of aromatic intermediates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

Q. Which spectroscopic techniques are critical for confirming the structure of this coumarin derivative?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, carbonyl carbons at δ 160–180 ppm) .
  • IR : Stretching vibrations for ester (C=O at ~1730 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 427.1) and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for MAO-B or acetylcholinesterase (e.g., IC₅₀ values using Ellman’s reagent) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substitution at the 7-position : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves antimicrobial potency by increasing lipophilicity .
  • Phenyl ring modifications : Para-substituted biphenyl groups enhance π-π stacking with enzyme active sites (e.g., MAO-B inhibition in coumarin-piperidine conjugates) .
  • Chromenone core rigidity : Conformational restrictions (e.g., fused rings) reduce entropic penalties during target binding .

Q. What computational strategies are employed to predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to MAO-B (PDB ID: 2V5Z) or DNA gyrase .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in synthetic yield data be resolved?

  • Reagent purity : Impurities in biphenyl intermediates (e.g., 4-phenylphenol byproducts) reduce yields. HPLC purity checks (>98%) are critical .
  • Solvent drying : Anhydrous DMF (over molecular sieves) prevents hydrolysis of ester intermediates .
  • Crystallization conditions : Recrystallization from methanol/chloroform (1:1) improves purity and yield .

Q. What crystallographic methods elucidate conformational flexibility and packing interactions?

  • Single-crystal X-ray diffraction : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves torsion angles (e.g., dihedral angle between chromenone and biphenyl groups) .
  • π-π stacking analysis : Mercury software quantifies interplanar distances (3.4–3.8 Å) in crystal lattices .
  • Disorder modeling : PART instructions in SHELXL handle disordered solvent molecules .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Phosphate esters at the 7-hydroxy group enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve plasma half-life .
  • Co-crystallization : Saccharin co-crystals increase dissolution rates (pH 6.8 buffer) .

Q. How can synergistic effects with other therapeutics be evaluated?

  • Checkerboard assays : Fractional inhibitory concentration (FIC) indices quantify synergy with fluconazole or doxorubicin .
  • Combinatorial libraries : High-throughput screening of coumarin-azole hybrids against multidrug-resistant pathogens .

Q. What advanced analytical methods validate purity and stability?

  • HPLC-DAD : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA) detect degradation products .
  • TGA/DSC : Thermal stability profiles (decomposition >250°C) ensure suitability for lyophilization .
  • LC-MS/MS : MRM transitions monitor oxidative metabolites in plasma pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.